molecular formula C12H16O2 B042043 Ethyl 4-phenylbutanoate CAS No. 10031-93-3

Ethyl 4-phenylbutanoate

Cat. No. B042043
CAS RN: 10031-93-3
M. Wt: 192.25 g/mol
InChI Key: GGFNXKFGVQQNRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-phenylbutanoate and its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, has been achieved through biocatalytic processes. Recombinant E. coli strains expressing specific reductase genes have demonstrated excellent catalytic activity for producing ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutyrate with high stereoselectivity and yield (Ni et al., 2013). Moreover, microbial reduction processes using selected yeast strains have been employed to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and chemical purity (Oda et al., 1998).

Molecular Structure Analysis

The molecular structure of ethyl 4-phenylbutanoate and related compounds has been a subject of study to understand their chemical behavior and synthesis pathways. For instance, the photochemical reactions of ethyl 3-oxo-2,4-diphenylbutanoate have been investigated to elucidate the formation of products through radical recombination processes (Yoshioka et al., 1982).

Chemical Reactions and Properties

Ethyl 4-phenylbutanoate undergoes various chemical reactions, including enantioselective sequential hydrogenation and acylation, to produce derivatives with specific stereochemistry and functional groups. These reactions are pivotal in the synthesis of enantiomerically pure compounds for pharmaceutical applications (Meng et al., 2008).

Physical Properties Analysis

The physical properties of ethyl 4-phenylbutanoate derivatives, such as solubility, melting point, and optical purity, are crucial for their application in synthesis processes. Studies focusing on the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have highlighted the importance of achieving high yield and enantiomeric excess for industrial applications (Jin & Zhang, 2011).

Chemical Properties Analysis

The chemical properties of ethyl 4-phenylbutanoate, including reactivity and stability under various conditions, are essential for its utility in organic synthesis. For example, the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate showcases the compound's ability to undergo unique chemical transformations, leading to modifiable photochromic diarylethene precursors (Lvov et al., 2017).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-phenylbutanoate is not detailed in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling chemical substances .

Future Directions

Research on Ethyl 4-phenylbutanoate is ongoing, with recent studies focusing on improving the synthesis process. For instance, a study has proposed an optimal scheme for the catalytic synthesis of enalapril, a drug used to treat hypertension and heart failure, under mild conditions using Ethyl 4-phenylbutanoate . Another study has explored the use of new palladium-containing polymer catalysts for the efficient synthesis of Ethyl 4-phenylbutanoate .

properties

IUPAC Name

ethyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFNXKFGVQQNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143132
Record name Ethyl 4-phenyl butyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless slightly oily liquid; Fruity, floral aroma
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031618
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.986-0.992
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 4-phenylbutanoate

CAS RN

10031-93-3
Record name Ethyl 4-phenylbutanoate
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Record name Ethyl 4-phenyl butyrate
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Record name Ethyl 4-phenylbutyrate
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Record name Ethyl 4-phenyl butyrate
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Record name Benzenebutanoic acid, ethyl ester
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Record name ETHYL 4-PHENYL BUTYRATE
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Record name Ethyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Part A - A solution of 4-phenylbutyric acid (50.0 g, 0.3 mol) in ethanol (140 mL) with concentrated sulfuric acid (0.53 mL) was stirred at reflux over 5 hours. The cooled solution was poured into ice water and extracted with ethyl acetate. The combined organic layers were backwashed with brine, dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure to give 4-phenylbutyric acid ethyl ester (56.07 g, 0.29 mol, 97%) as a yellow liquid. 1H NMR (CDCl3) d 7.3-7.1 (m, 5H), 4.1 (q, 2H, J=7.1 Hz), 2.7 (t, 2H, J=7.7 Hz), 2.3 (t, 2H, J=7.5 Hz), 1.95 (quintet, 2H, J=7.5 Hz), 1.25 (t, 3H, J=7.1 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AA JALIL, N KURONO, M TOKUDA - researchgate.net
… of the organozinc bromide with iodobenzene readily took place in the presence of a palladium catalyst to give the corresponding cross-coupled product, ethyl 4-phenylbutanoate in 96% …
Number of citations: 0 www.researchgate.net
T Noguchi, S Satoh, H Daitoku, Y Kawashima, N Imai - Tetrahedron Letters, 2022 - Elsevier
… On the other hand, the reaction of ethyl 4-phenylbutanoate 1ea as an extended carbon chain proceeded effectively to afford the corresponding carboxylic acid 1e in 82% yield (entry 5). …
Number of citations: 2 www.sciencedirect.com
M Narayanam, A Sahu, S Singh - Journal of Chromatography A, 2013 - Elsevier
… The NMR data thus substantiated the absence of ethyl 4-phenylbutanoate moiety. … S10), highlighting the elimination of ethyl 4-phenylbutanoate moiety in DP-IV, which was present in DP…
Number of citations: 14 www.sciencedirect.com
AA Jalil, N Kurono, S Takasugi… - … Pacific Confederation of …, 2004 - jstage.jst.go.jp
… After evaporation of diethyl ether, the crude product was purified by column chromatograph on silica gel with ethyl acetate-hexane (1:4) to give ethyl 4-phenylbutanoate 4. …
Number of citations: 4 www.jstage.jst.go.jp
JX Xu, CS Kuai, XF Wu - The Journal of Organic Chemistry, 2022 - ACS Publications
… Employing CuCl (5 mol %) and dtbpy (5 mol %) as the catalytic system, an only 7% yield of the desired ethyl 4-phenylbutanoate was obtained at 120 C under a mixture of ethylene (20 …
Number of citations: 6 pubs.acs.org
Y Zelechonok, RB Silverman - The Journal of Organic Chemistry, 1992 - ACS Publications
… If there is an initial hydrogen atom abstraction, then the ring-cleaved product will be ethyl 4-phenylbutanoate after ethanol quench (Scheme IV, pathway a). If the tributyltin radical adds …
Number of citations: 26 pubs.acs.org
MNM Muhid, N Kurono, M Tokuda - core.ac.uk
… After evaporation of diethyl ether, the crude product was urified by column chromatograph on silica gel with ethyl cetate-hexane (1:4) to give ethyl 4-phenylbutanoate 4. …
Number of citations: 2 core.ac.uk
AA Jalil, S Triwahyono, K Nobuhito, T Shingo, T Masao - academia.edu
… After evaporation of diethyl ether, the crude product was purified by column chromatograph on silica gel with ethyl acetate-hexane (1:4) to give ethyl 4-phenylbutanoate 4. …
Number of citations: 5 www.academia.edu
X Zhang, R Jiang, X Cheng - The Journal of Organic Chemistry, 2021 - ACS Publications
An electrochemical Horner–Wadsworth–Emmons/hydrogenation tandem reaction was achieved using ammonia as electron and proton donors. The reaction could give two-carbon-…
Number of citations: 7 pubs.acs.org
JA Baban, BP Roberts - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
Methyl bromoacetate and ethyl 2-bromopropanoate are reduced by Bun3P→BH3 or Bun3P→BH2Ph to methyl acetate and ethyl proponoate, respectively, in chlorobenzene at 80–110 …
Number of citations: 50 pubs.rsc.org

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